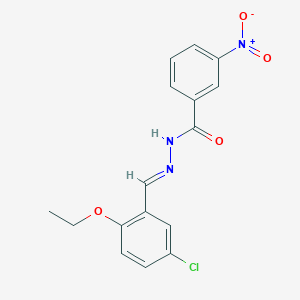![molecular formula C23H18ClNO2 B298258 2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298258.png)
2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as CDKI-73 and belongs to the family of indandione derivatives. CDKI-73 has been shown to exhibit potent anticancer activity by inhibiting the activity of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.
作用機序
CDKI-73 functions by inhibiting the activity of 2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione, which are crucial regulators of the cell cycle. This compound are a family of serine/threonine kinases that play a critical role in regulating the progression of the cell cycle. They are activated by binding to cyclins, which are regulatory proteins that control the activity of this compound. CDKI-73 functions by binding to the ATP-binding site of this compound, thereby preventing the binding of cyclins and inhibiting their activity. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
CDKI-73 has been shown to exhibit potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. The compound has been shown to inhibit the activity of this compound, which are crucial regulators of the cell cycle. By inhibiting CDK activity, CDKI-73 induces cell cycle arrest and apoptosis in cancer cells, leading to their death. CDKI-73 has also been shown to exhibit anti-angiogenic activity, which is the ability to inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.
実験室実験の利点と制限
CDKI-73 has several advantages for use in lab experiments. The compound has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. CDKI-73 has also been shown to exhibit anti-angiogenic activity, which is useful for studying the mechanisms of tumor growth and metastasis. However, CDKI-73 also has some limitations for use in lab experiments. The compound is highly insoluble in water, which can make it difficult to administer in vivo. CDKI-73 also has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
CDKI-73 has shown significant promise for its potential therapeutic applications in cancer treatment. Future research in this area should focus on optimizing the synthesis of CDKI-73 to improve its yield and purity. Additionally, further studies are needed to investigate the mechanisms of action of CDKI-73 and its potential interactions with other chemotherapeutic agents. Further research is also needed to investigate the potential side effects of CDKI-73 and its safety profile in vivo. Finally, future research should focus on developing more effective delivery methods for CDKI-73 to improve its effectiveness in vivo.
合成法
The synthesis of CDKI-73 involves a multi-step process that begins with the condensation of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 5-chloro-2-methylbenzaldehyde in the presence of a base. The resulting intermediate is then subjected to a Knoevenagel condensation reaction with 2,3-dimethyl-1,3-butadiene to yield the final product, CDKI-73. The synthesis of CDKI-73 has been optimized to improve its yield and purity, making it a viable candidate for further research.
科学的研究の応用
CDKI-73 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. CDKI-73 functions by inhibiting the activity of 2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione, which are crucial regulators of the cell cycle. By inhibiting CDK activity, CDKI-73 induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
特性
分子式 |
C23H18ClNO2 |
|---|---|
分子量 |
375.8 g/mol |
IUPAC名 |
2-[[1-(5-chloro-2-methylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C23H18ClNO2/c1-13-8-9-17(24)12-21(13)25-14(2)10-16(15(25)3)11-20-22(26)18-6-4-5-7-19(18)23(20)27/h4-12H,1-3H3 |
InChIキー |
AWPYYZPHKNWAHT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=CC(=C2C)C=C3C(=O)C4=CC=CC=C4C3=O)C |
正規SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=CC(=C2C)C=C3C(=O)C4=CC=CC=C4C3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298178.png)
![2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298182.png)
![methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate](/img/structure/B298183.png)
![4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B298184.png)
![2-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298185.png)
![2-[(2,5-dimethyl-1-{4-[(5-nitropyridin-2-yl)oxy]phenyl}-1H-pyrrol-3-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B298189.png)
![2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B298190.png)
![ethyl 3-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B298192.png)
![2-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298193.png)
![2-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B298194.png)
![2-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298195.png)
![methyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoate](/img/structure/B298196.png)
![methyl 2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B298197.png)